Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-10-5-3(8)4(6(13)14-2)11-7(9)12-5/h1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVWLVPPFQRKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dichloropyrimidine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to enhance the reaction rate. The resulting intermediate is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to yield the final product .
Chemical Reactions Analysis
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Neuroprotective and Anti-Inflammatory Properties
Recent studies have highlighted the compound's potential as a neuroprotective agent and its effectiveness in treating neuroinflammatory conditions. Research indicates that it can inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells, suggesting its role in mitigating neuroinflammation.
Experimental procedures utilized to assess these properties include:
- Cell Viability Assays (MTT)
- Enzyme-Linked Immunosorbent Assay (ELISA)
- Quantitative Reverse Transcription PCR (qRT-PCR)
- Western Blotting
- Molecular Docking Studies
The results demonstrated significant anti-neuroinflammatory effects and promising neuroprotective activity by reducing the expression of apoptosis markers in neuronal cells.
Enzyme Inhibition
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate has been studied for its ability to inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways. Structure-activity relationship studies suggest that similar compounds can effectively block these enzymes, indicating potential applications in treating inflammatory diseases.
Case Studies and Experimental Findings
Several case studies have documented the experimental findings related to this compound's applications:
- Neuroprotection in Ischemic Stroke Models : In vitro studies demonstrated that treatment with this compound significantly reduced neuronal cell death in models of ischemic stroke.
- Anti-inflammatory Effects : The compound was shown to lower inflammatory cytokines in various cell lines exposed to inflammatory stimuli, supporting its potential use in treating chronic inflammatory diseases.
These findings underscore the compound's versatility and potential for further development in therapeutic contexts.
Mechanism of Action
The mechanism of action of Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate is primarily based on its ability to interact with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its potential use as an antimicrobial or anticancer agent . The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Compounds
Structural and Functional Group Analysis
The compound is compared below with 2-chloro-5-fluoro-4-(methylsulfanyl)pyrimidine (C₅H₄ClFN₂S, molecular weight: 178.62 g/mol), a structurally analogous pyrimidine derivative .
Table 1: Key Structural and Functional Differences
| Property | Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate | 2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine |
|---|---|---|
| Molecular Formula | C₇H₇Cl₂N₃O₂ | C₅H₄ClFN₂S |
| Molecular Weight | 236.06 g/mol | 178.62 g/mol |
| Substituents | Cl (positions 2,5), NHCH₃ (6), COOCH₃ (4) | Cl (2), F (5), SCH₃ (4) |
| Key Functional Groups | Ester, methylamino, dichloro | Methylsulfanyl, fluoro, chloro |
| Hydrogen Bond Capacity | Donor (NH) and acceptor (ester O, pyrimidine N) | Weak acceptor (S, F) |
| Polarity | High (due to ester and NH groups) | Moderate (S and F contribute weakly) |
Physicochemical Properties
- Solubility : The ester group in the target compound increases polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to the more lipophilic methylsulfanyl group in the analog.
- Stability: The methylamino group may confer susceptibility to oxidation, whereas the methylsulfanyl group is more resistant to oxidative degradation .
Biological Activity
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate is a synthetic compound belonging to the pyrimidine family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₇Cl₂N₃O₂
- Molecular Weight : 236.05 g/mol
- Melting Point : 123-125 °C
- Structure : The compound features a pyrimidine ring with two chlorine atoms at positions 2 and 5, a methylamino group at position 6, and a carboxylate ester at position 4.
Target Interactions
This compound has been studied for its interaction with various biological targets:
- Neuroprotective Properties : It inhibits the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells, suggesting a role in reducing neuroinflammation.
- Apoptosis Modulation : The compound reduces the expression of apoptosis markers like cleaved caspase-3 in neuronal cells, indicating potential neuroprotective effects.
Biochemical Pathways
The compound influences several biochemical pathways:
- Inflammatory Pathways : It may inhibit cyclooxygenase enzymes involved in inflammation, which are critical targets for anti-inflammatory therapies .
- Cell Signaling : The compound affects cell signaling mechanisms that regulate inflammatory responses and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties:
| Microorganism | Activity |
|---|---|
| E. coli | Inhibition observed |
| S. aureus | Bacteriostatic effects noted |
| A. flavus | Antifungal activity reported |
| A. niger | Antifungal activity reported |
Studies have shown that similar compounds demonstrate high activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Pyrimidine derivatives have been recognized for their anticancer potential:
- Cytotoxicity Against Cancer Cell Lines : this compound has shown promising cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.0227 |
The structure-activity relationship indicates that specific substitutions on the pyrimidine ring can enhance cytotoxicity against cancer cells .
Case Studies and Research Findings
-
Neuroprotective Study :
- In vitro studies demonstrated that this compound significantly reduced neuroinflammatory markers in human microglial cells exposed to LPS. This suggests its potential application in treating neurodegenerative diseases characterized by inflammation.
- Antimicrobial Efficacy :
- Anticancer Activity :
Q & A
Q. Table 1: Example Purification Data for Analogous Compounds
| Compound Type | Eluent System | Purity (%) | LCMS ([M+H]+) | HPLC Retention Time (min) |
|---|---|---|---|---|
| Pyrimidine carboxylate | Ethyl acetate/methanol | 90 | 428 | 0.61 (SQD-FA05) |
| Cyclopentane carboxylate | Ethyl acetate/methanol | 85 | 540.2 | 1.11 (SMD-TFA05) |
Advanced: How can reaction conditions be optimized to minimize byproducts during methylamino group introduction?
Answer:
Byproduct formation (e.g., over-alkylation or hydrolysis) is mitigated via:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and enhance nucleophilicity of methylamine.
- Temperature control : Reactions at 0–25°C reduce thermal decomposition; e.g., a cyclopentane derivative achieved 85% yield at 25°C .
- Catalytic additives : Use of mild acids (e.g., HCl in DMSO) or boron-based catalysts (e.g., 5-ethyl-2-methylpyridine borane) accelerates selective amination, as seen in multi-step syntheses .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- NMR/FTIR : Confirm substitution patterns (e.g., ¹H-NMR for methylamino protons at δ 2.8–3.2 ppm; FTIR for carbonyl stretches at ~1700 cm⁻¹). For example, 2-[(Methylamino)methyl]phenol showed distinct ¹H-NMR peaks at δ 2.5–3.0 ppm .
- X-ray crystallography : Use SHELX or WinGX suites for small-molecule refinement. SHELXL resolves bond lengths/angles with <0.01 Å precision, critical for confirming stereochemistry in pyrimidine derivatives .
Advanced: How can computational modeling predict reactivity or biological activity of this compound?
Answer:
- DFT calculations : Optimize geometry (e.g., Gaussian 09) to assess electrophilicity at C2/C5 positions, guiding substitution reactivity.
- Docking studies : Simulate interactions with biological targets (e.g., SarA in S. aureus). Analogous methylamino-containing compounds showed antibiofilm activity via SarA inhibition at 1.25 µM .
- ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity) and bioavailability, essential for drug development pipelines.
Basic: How should researchers address contradictory spectral data during characterization?
Answer:
- Cross-validation : Compare LCMS, NMR, and HPLC data across multiple batches. For example, discrepancies in [M+H]+ values may indicate residual solvents or isotopic peaks.
- Crystallographic resolution : If NMR signals overlap (e.g., due to rotamers), single-crystal X-ray diffraction provides unambiguous confirmation .
- pH adjustment : Repurify under acidic/basic conditions to isolate protonated/deprotonated forms, as done for hydrochloride salts in patent examples .
Advanced: What strategies resolve low yields in multi-step syntheses involving this compound?
Answer:
- Intermediate trapping : Use protective groups (e.g., Boc for amines) to prevent side reactions. For cyclopentane analogs, Boc protection improved yields by 20% .
- Flow chemistry : Continuous reactors enhance reproducibility for air-sensitive steps (e.g., borane-mediated reductions) .
- Design of Experiments (DoE) : Statistically optimize variables (temperature, stoichiometry) using software like JMP.
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (similar to cyclopentane carboxylates) .
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal, as per guidelines for chlorinated pyrimidines .
Advanced: How can researchers validate the compound’s mechanism of action in biological systems?
Answer:
- Gene expression profiling : RNA-seq or qPCR to assess SarA pathway modulation, as demonstrated for antibiofilm agents .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., dissociation constants <1 µM indicate high potency).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
